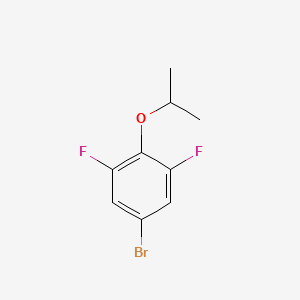
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3-difluoro-2-isopropoxybenzene is a chemical compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-difluoro-2-isopropoxybenzene consists of a benzene ring substituted with bromo, difluoro, and isopropoxy groups . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
5-Bromo-1,3-difluoro-2-isopropoxybenzene is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, solubility, and stability are not specified in the sources I found.Applications De Recherche Scientifique
Polymer Synthesis
5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, is used in the synthesis of hyperbranched polymers. These polymers are created via self-condensation and contain numerous phenolic hydroxyl groups, which can be modified for various applications (Uhrich, Hawker, Fréchet, & Turner, 1992).
Organic Synthesis
Compounds like 1,2-Dibromobenzenes, which are closely related to 5-Bromo-1,3-difluoro-2-isopropoxybenzene, are valuable in organic transformations, especially those involving the formation of benzyne intermediates. Efficient synthesis methods for these compounds facilitate various organic reactions (Diemer, Leroux, & Colobert, 2011).
Polymer End-Functionalization
Alkoxybenzenes like isopropoxybenzene are utilized in end-quenching quasiliving polymerizations of isobutylene. This process allows for direct chain-end functionalization, a key step in creating polymers with specific terminal groups (Morgan, Martínez-Castro, & Storey, 2010).
Mechanistic Studies in Organic Reactions
The electrochemical reductive cleavage of carbon-heteroatom bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene provides insights into reaction mechanisms, highlighting the role of radical anions in such transformations (Prasad & Sangaranarayanan, 2004).
Alzheimer's Disease Research
Bromobenzenes have been synthesized for detecting beta-amyloid plaques in Alzheimer's disease. Compounds like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene are used as probes, demonstrating high binding affinity and potential as diagnostic tools (Lee et al., 2001).
Materials Chemistry
1,3-Difluorobenzene derivatives are used to explore various structural opportunities in organometallic chemistry. They serve as starting materials for producing a range of substituted benzoic acids, demonstrating the versatility of these compounds in synthetic chemistry (Schlosser & Heiss, 2003).
Safety and Hazards
The safety information for 5-Bromo-1,3-difluoro-2-isopropoxybenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, using personal protective equipment, and ensuring adequate ventilation .
Analyse Biochimique
Biochemical Properties
5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . Additionally, its bromine and fluorine substituents make it a versatile intermediate in the synthesis of more complex molecules, allowing it to interact with a wide range of biomolecules through various chemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors and enzymes, it can modulate signaling cascades that are critical for cell function . For instance, its presence can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s bromine and fluorine atoms play a key role in these interactions, facilitating the formation of stable complexes with target proteins . Additionally, it can influence gene expression by binding to regulatory elements in the genome, thereby modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects underscore the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo metabolic transformations that lead to the formation of reactive intermediates, which can further participate in downstream biochemical reactions . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules . The localization of this compound is essential for its activity, as it needs to be in the right place at the right time to modulate cellular processes effectively .
Propriétés
IUPAC Name |
5-bromo-1,3-difluoro-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWMUWBTRMAJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
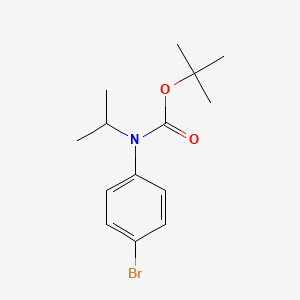
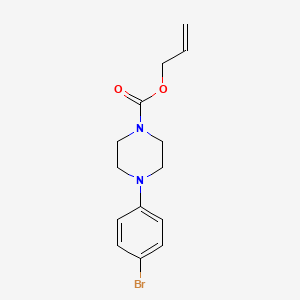
![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)

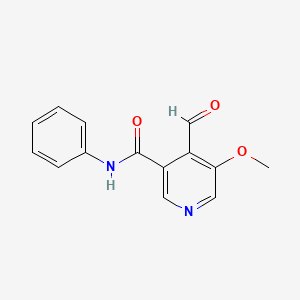

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)


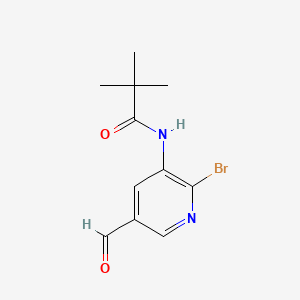

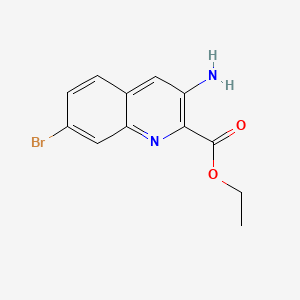
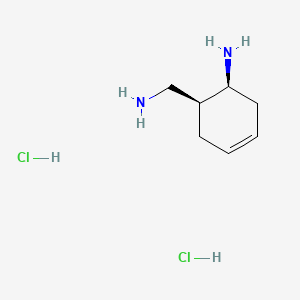
![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)
